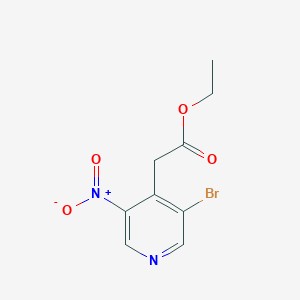
6-溴-3,4-二氟-2-硝基苯酚
描述
6-Bromo-3,4-difluoro-2-nitrophenol is a chemical compound with the molecular formula C6H2BrF2NO3 and a molecular weight of 253.99 g/mol. This compound is known for its unique structure, which includes bromine, fluorine, and nitro functional groups attached to a phenol ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
科学研究应用
6-Bromo-3,4-difluoro-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the synthesis of carbazoles and dibenzofurans.
Biology: Acts as an intermediate in the synthesis of biologically active compounds, including antibiotics like fluoroquinolones and cephalosporins.
Medicine: Potential use in the development of new pharmaceuticals due to its unique functional groups.
Industry: Utilized in the production of advanced materials for energy storage solutions, such as in battery science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3,4-difluoro-2-nitrophenol involves the reaction of 2-Bromo-4,5-difluorophenol with nitric acid in dichloromethane at -20°C. The reaction mixture is stirred at -15°C for 20 minutes. After extractive workup with water and dichloromethane, the crude product is purified via automated column chromatography to yield the desired nitrophenol.
Industrial Production Methods: While specific industrial production methods for 6-Bromo-3,4-difluoro-2-nitrophenol are not widely documented, the synthesis typically follows similar laboratory procedures, scaled up for industrial use. This involves careful control of reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions: 6-Bromo-3,4-difluoro-2-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of derivatives with different substituents replacing the bromine or nitro groups.
Reduction: Formation of 6-Bromo-3,4-difluoro-2-aminophenol.
Oxidation: Formation of 6-Bromo-3,4-difluoro-2-nitroquinone.
作用机制
The mechanism of action of 6-Bromo-3,4-difluoro-2-nitrophenol depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. The bromine, fluorine, and nitro groups provide sites for chemical modifications, enabling the synthesis of diverse compounds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
2-Bromo-4-nitrophenol: Similar structure but lacks the fluorine atoms.
4-Bromo-3,6-difluoro-2-nitrophenol: Similar structure with different positioning of the bromine and fluorine atoms.
Uniqueness: 6-Bromo-3,4-difluoro-2-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and fluorine atoms enhances its utility in various synthetic and industrial processes.
属性
IUPAC Name |
6-bromo-3,4-difluoro-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO3/c7-2-1-3(8)4(9)5(6(2)11)10(12)13/h1,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGFDLQNYKVWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)O)[N+](=O)[O-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)

![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)


![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)


![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)
![Methyl 6-bromo-1H-pyrazolo[4,3-B]pyridine-3-carboxylate](/img/structure/B1405005.png)


